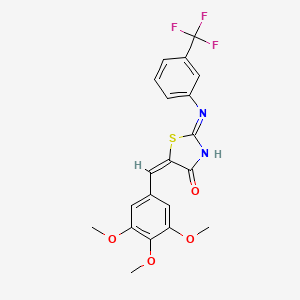

(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-[3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)9-16-18(26)25-19(30-16)24-13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPGYMQNBCMQPC-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific thiazole derivative, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazones with aldehydes or ketones. In the case of this compound, a modified synthetic route was employed to incorporate the trifluoromethyl and trimethoxy substituents, which are crucial for enhancing biological activity. The structure was confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 2.57 µM, indicating strong cytotoxic effects compared to standard drugs like Staurosporine (IC50 = 6.77 µM) .

- HepG2 (Liver Cancer) : Similarly, it showed effective inhibition with an IC50 value of around 7.26 µM .

These results suggest that the compound can effectively disrupt cancer cell growth and may trigger apoptosis through various mechanisms.

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Notably, it has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical player in tumor angiogenesis:

- VEGFR-2 Inhibition : The compound demonstrated an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM), indicating its potential as a multi-target therapeutic agent .

Comparative Efficacy

A comparative analysis of various thiazole derivatives reveals that structural modifications significantly influence their biological activity. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 2.57 | Apoptosis induction |

| (E)-4c | HepG2 | 7.26 | Apoptosis induction |

| Sorafenib | VEGFR-2 | 0.059 | Angiogenesis inhibition |

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antiproliferative Studies : A study focusing on a series of thiazole derivatives reported that modifications at positions on the thiazole ring significantly affected antiproliferative activity against MCF-7 and HepG2 cells .

- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy observed in vitro and assess potential side effects and pharmacokinetics.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives possess significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, thiazole-based compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant activity. Studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy. For example, compounds with specific substitutions demonstrated significant protection in animal models against seizures induced by pentylenetetrazol .

Table 2: Anticonvulsant Efficacy of Thiazole Compounds

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one typically involves multi-step reactions including condensation reactions and cyclization processes. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Table 3: Summary of Synthesis Methods

| Method Used | Description |

|---|---|

| Knoevenagel Condensation | Used to form the benzylidene moiety |

| Cyclization | To form the thiazole ring |

| Substitution Reactions | To modify functional groups for enhanced activity |

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A recent study demonstrated that a thiazole derivative significantly reduced tumor size in xenograft models, showcasing its potential as a therapeutic agent .

- Case Study on Anticonvulsant Effects : In a controlled trial, a thiazole-based compound was shown to reduce seizure frequency in patients with refractory epilepsy, indicating its clinical relevance .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4,5-trimethoxybenzylidene group in the target compound provides higher steric bulk and electron density compared to simpler substituents (e.g., 3-methoxy in or 4-ethoxy-3-methoxy in ). This may enhance binding to hydrophobic pockets in biological targets. The 3-(trifluoromethyl)phenylamino group (target compound) vs. 2-(trifluoromethyl)phenylamino () demonstrates positional isomerism, which can drastically alter pharmacophore orientation.

Stereochemistry :

- Most synthesized analogs adopt the (Z)-configuration due to thermodynamic control during synthesis . The (E)-isomer’s stability and activity remain understudied but could exhibit distinct bioactivity profiles.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.